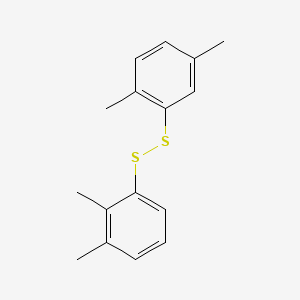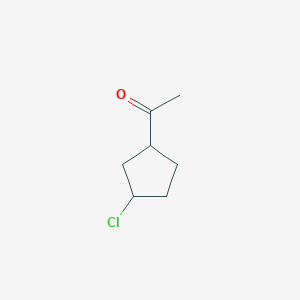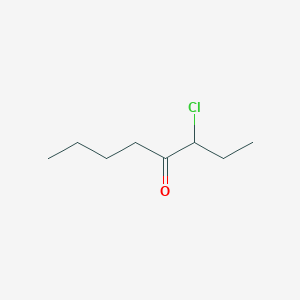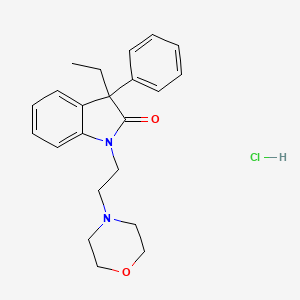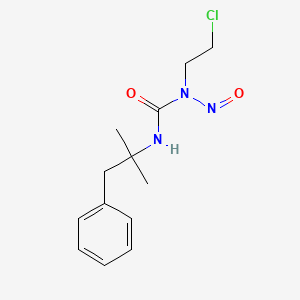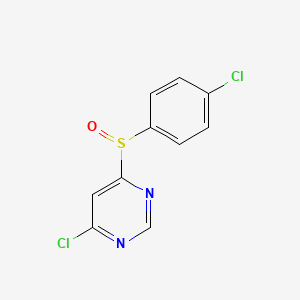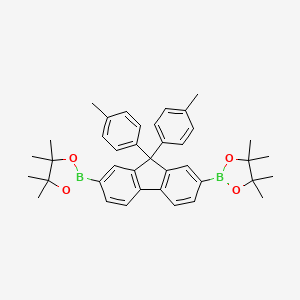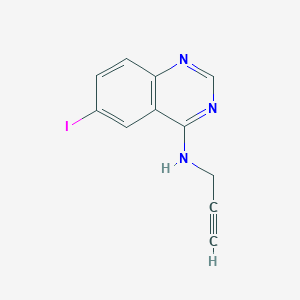
(6-Iodo-quinazolin-4-yl)-prop-2-ynyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties . The incorporation of an iodine atom and a prop-2-yn-1-yl group into the quinazoline structure enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-iodoquinazoline-4-one.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura cross-coupling.
Cyclization Reactions: The prop-2-yn-1-yl group can participate in cyclization reactions, such as radical ipso-cyclization, to form spirocyclic compounds.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Radical Ipso-Cyclization: This reaction can be mediated by zinc bromide (ZnBr2) and Oxone in a mixed solvent system of acetonitrile and water.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.
Cyclization Products: Spirocyclic compounds are the major products of radical ipso-cyclization reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a lead compound for developing new anticancer agents due to its ability to inhibit specific molecular targets.
Biological Studies: The compound can be used to study the effects of quinazoline derivatives on various biological pathways, including cell cycle regulation and apoptosis.
Chemical Biology: It can serve as a tool compound for investigating the role of specific enzymes and signaling pathways in disease processes.
Mecanismo De Acción
The mechanism of action of 6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine involves its interaction with molecular targets such as phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, the compound can induce cell cycle arrest and apoptosis in cancer cells . The prop-2-yn-1-yl group enhances its binding affinity and specificity for the target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
6-Iodoquinazoline-4-one: A precursor in the synthesis of 6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Another quinazoline derivative with anticancer activity via PI3K inhibition.
Uniqueness
6-Iodo-N-(prop-2-yn-1-yl)quinazolin-4-amine is unique due to the presence of both an iodine atom and a prop-2-yn-1-yl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution and cyclization reactions makes it a versatile compound for chemical synthesis and biological studies.
Propiedades
Fórmula molecular |
C11H8IN3 |
|---|---|
Peso molecular |
309.11 g/mol |
Nombre IUPAC |
6-iodo-N-prop-2-ynylquinazolin-4-amine |
InChI |
InChI=1S/C11H8IN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h1,3-4,6-7H,5H2,(H,13,14,15) |
Clave InChI |
SQJATDHKDGIXQC-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1=NC=NC2=C1C=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)
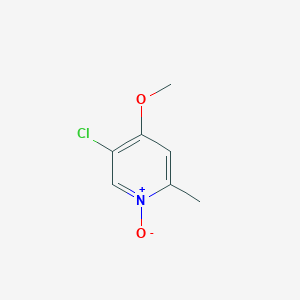
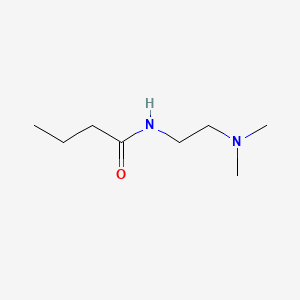
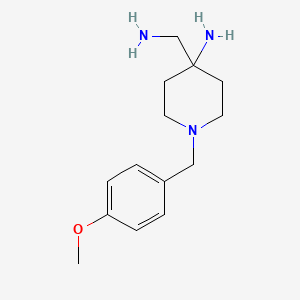
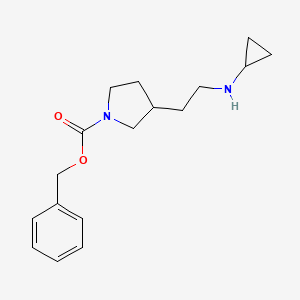
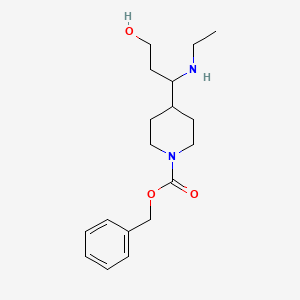
![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
